N-phenyl-N'-[4-(1-pyrrolidinyl)benzyl]urea
Overview
Description
“N-phenyl-N’-[4-(1-pyrrolidinyl)benzyl]urea” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The compound also contains phenyl groups and a urea group . It’s worth noting that the compound is related to a class of compounds known as anilinopyrimidines .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . A specific synthesis process for “N-phenyl-N’-[4-(1-pyrrolidinyl)benzyl]urea” is not available in the literature I have access to.Scientific Research Applications
- Application : N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives selectively target some members of the class III receptor tyrosine kinase (RTK) family . These include FLT3, CSF1R, KIT, PDGFRα, and PDGFRβ. Inhibiting these kinases may offer therapeutic benefits in hematologic neoplasms, lung cancer, and pancreatic cancer.
- Potential Therapeutic Use : The compound’s antitumor effects make it a candidate for further investigation as a cancer therapy .
- Rationalizing Selectivity : These simulations help rationalize the selective targeting of specific RTKs within the class III subfamily .
- Subfamily Selectivity : The compound’s ability to selectively inhibit class III RTKs exemplifies the pursuit of subfamily-selective TKIs .
- Potential Impact : Investigating whether N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives affect EGFR could be valuable .
Tyrosine Kinase Inhibition
Antitumor Activity
Molecular Modeling Insights
Multi-Target Kinase Inhibition
ErbB Family and EGFR
PDGF Family and Lung Cancer
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It is known that the pyrrolidine ring in similar compounds contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the interaction of N-phenyl-N’-[4-(1-pyrrolidinyl)benzyl]urea with its targets.
Biochemical Pathways
Compounds with similar structures have been shown to influence various biological activities .
Pharmacokinetics
The physicochemical parameters of pyrrolidine, a component of the compound, have been compared with the parent aromatic pyrrole and cyclopentane , which could potentially provide insights into the pharmacokinetic properties of N-phenyl-N’-[4-(1-pyrrolidinyl)benzyl]urea.
Result of Action
Compounds with similar structures have been shown to have various biological activities .
Action Environment
The structure of the compound, particularly the presence of the pyrrolidine ring, could potentially influence its stability and efficacy under different environmental conditions .
properties
IUPAC Name |
1-phenyl-3-[(4-pyrrolidin-1-ylphenyl)methyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(20-16-6-2-1-3-7-16)19-14-15-8-10-17(11-9-15)21-12-4-5-13-21/h1-3,6-11H,4-5,12-14H2,(H2,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPGEZJDKHINSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CNC(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-[4-(pyrrolidin-1-yl)benzyl]urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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